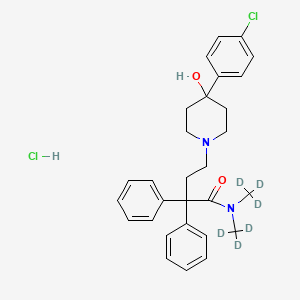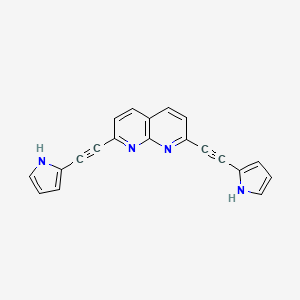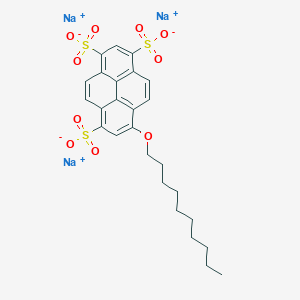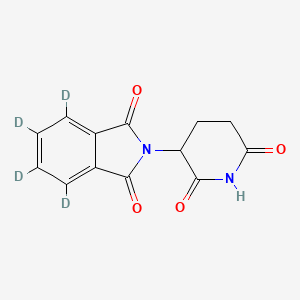
Loperamid-d6-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loperamide-d6 Hydrochloride is a deuterated form of Loperamide Hydrochloride, an antidiarrheal agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Loperamide Hydrochloride is a synthetic phenylpiperidine derivative that acts on the mu-opioid receptors in the gut to slow down intestinal motility, thereby reducing diarrhea .
Wissenschaftliche Forschungsanwendungen
Loperamide-d6 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the pharmacokinetics and metabolism of Loperamide.
Biology: Used in studies to understand the interaction of Loperamide with biological systems, particularly its binding to mu-opioid receptors.
Medicine: Used in clinical research to study the efficacy and safety of Loperamide in treating diarrhea and other gastrointestinal disorders.
Wirkmechanismus
Target of Action
Loperamide-d6 Hydrochloride primarily targets the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in controlling the motility of the gastrointestinal tract.
Mode of Action
Upon administration, Loperamide-d6 Hydrochloride binds to the mu-opioid receptors in the gut wall . This receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of enteric neurons, Loperamide-d6 Hydrochloride suppresses the overactivity of the bowel .
Biochemical Pathways
The binding of Loperamide-d6 Hydrochloride to the mu-opioid receptors triggers a series of biochemical reactions that ultimately slow down the movement of the gut . This action allows more time for the absorption of fluids and nutrients back into the body, reducing the volume and frequency of bowel movements .
Pharmacokinetics
It is metabolized in the liver via oxidative N-demethylation, with CYP2C8 and CYP3A4 playing major roles . The majority of the drug is excreted in the feces, with only a small percentage being excreted in the urine .
Result of Action
The primary result of Loperamide-d6 Hydrochloride’s action is the reduction of diarrhea symptoms. It achieves this by slowing down an overactive bowel, which allows the body to absorb more water and salts from the bowel . This makes the stool less watery and decreases the number of times you go to the toilet .
Action Environment
The efficacy and stability of Loperamide-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of P-glycoprotein inhibitors can increase the plasma levels of Loperamide-d6 Hydrochloride . Additionally, the drug’s effectiveness can be affected by the patient’s overall health status and the presence of other medical conditions .
Zukünftige Richtungen
In children who are younger than 3 y, malnourished, moderately or severely dehydrated, systemically ill, or have bloody diarrhea, adverse events outweigh benefits even at doses ≤0.25 mg/kg/d. In children who are older than 3 y with no/minimal dehydration, loperamide may be a useful adjunct to oral rehydration and early refeeding .
Biochemische Analyse
Biochemical Properties
Loperamide-d6 Hydrochloride acts by slowing intestinal motility and affecting water and electrolyte movement through the bowel . It binds to the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . This receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity .
Cellular Effects
Loperamide-d6 Hydrochloride influences cell function by suppressing the excitability of enteric neurons . This results in a reduction of gastrointestinal motility, which can help control symptoms of diarrhea .
Molecular Mechanism
The molecular mechanism of action of Loperamide-d6 Hydrochloride involves its binding to the mu-opioid receptor. This binding triggers a series of downstream effects that ultimately lead to the inhibition of enteric nerve activity . This results in slowed intestinal motility and altered water and electrolyte movement through the bowel .
Temporal Effects in Laboratory Settings
The effects of Loperamide-d6 Hydrochloride can be observed quickly, within 1 to 2 hours, and improvements in clinical signs should follow .
Dosage Effects in Animal Models
In animal models, the dosage of Loperamide-d6 Hydrochloride can significantly impact its effects. For instance, in dogs and cats, the recommended dosage ranges from 0.04 to 0.2 mg/kg, administered orally every 8 to 12 hours . Overdose can lead to constipation, bloat, and sleepiness .
Metabolic Pathways
The primary metabolic pathway of Loperamide-d6 Hydrochloride is oxidative N-demethylation, mediated by CYP2C8 and CYP3A4 . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide are pharmacologically inactive .
Transport and Distribution
Loperamide-d6 Hydrochloride is transported and distributed within cells and tissues primarily through its high lipophilicity . This allows it to readily cross cell membranes and exert its effects.
Subcellular Localization
The subcellular localization of Loperamide-d6 Hydrochloride is largely within the cells of the intestinal tract, where it exerts its effects by binding to the mu-opioid receptor . This receptor is expressed on the circular and longitudinal intestinal muscle , allowing Loperamide-d6 Hydrochloride to effectively slow intestinal motility and alter water and electrolyte movement through the bowel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Loperamide-d6 Hydrochloride involves the incorporation of deuterium atoms into the Loperamide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The general synthetic route for Loperamide involves the reaction of 4-(p-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl-2,2-diphenylbutanamide under specific conditions .
Industrial Production Methods: Industrial production of Loperamide Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as catalytic hydrogenation, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Loperamide-d6 Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Vergleich Mit ähnlichen Verbindungen
Diphenoxylate: Another antidiarrheal agent that acts on the mu-opioid receptors but has a higher potential for central nervous system effects.
Haloperidol: A phenylpiperidine derivative with antipsychotic properties, structurally similar to Loperamide but used for different therapeutic purposes.
Uniqueness: Loperamide-d6 Hydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking of the compound in biological systems .
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPOBZJRVSMDS-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B562511.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)


![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)





![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

